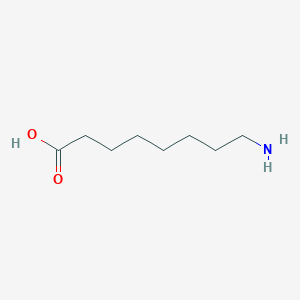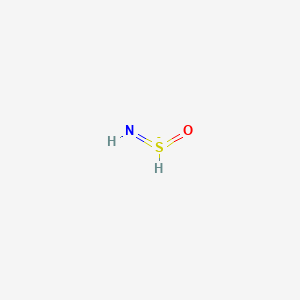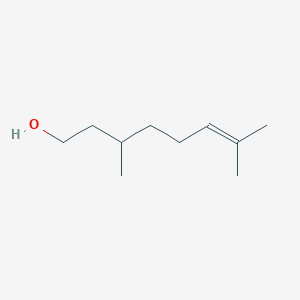
Spiropentane
Übersicht
Beschreibung
Spiropentane, also known as spiro[2.2]pentane, is a hydrocarbon with the molecular formula C5H8. It is the simplest spiro-connected cycloalkane, characterized by a unique structure where two cyclopropane rings are connected through a single carbon atom. This compound was first synthesized in the late 19th century and has since intrigued chemists due to its strained ring system and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The initial synthesis of spiropentane was achieved by Gustavson in 1896 through the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal. This method involves the dehalogenation of the starting material to form the this compound structure .
Industrial Production Methods: Industrial production of this compound is challenging due to its highly strained structure and the difficulty in separating it from reaction byproducts. The improved method involves the reaction of pentaerythritol with hydrobromic acid to obtain the starting material, followed by dehalogenation and distillation to separate this compound from byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane .
Analyse Chemischer Reaktionen
Types of Reactions: Spiropentane undergoes various chemical reactions, including:
Topomerization: When heated, this compound labeled with deuterium atoms undergoes a stereomutation reaction, similar to cyclopropane.
Common Reagents and Conditions:
Thermolysis: Requires high temperatures (360-410°C).
Topomerization: Involves heating deuterium-labeled this compound.
Major Products:
Methylenecyclobutane: Formed during thermolysis.
Ethene and Propadiene: Fragmentation products from thermolysis.
Wissenschaftliche Forschungsanwendungen
Spiropentane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of strained ring systems and spiro compounds.
Biology and Medicine: Some this compound derivatives exhibit interesting biological activities, making them potential candidates for drug development.
Wirkmechanismus
The mechanism of action of spiropentane primarily involves its highly strained ring system, which makes it reactive under certain conditions. The molecular targets and pathways involved in its reactions are influenced by the strain energy and the ability of the spiro carbon to stabilize intermediates during chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: Shares the strained ring system but lacks the spiro connection.
Methylenecyclobutane: A product of spiropentane thermolysis, with a similar ring structure but different connectivity.
Vinylcyclopropane: A constitutional isomer of this compound.
Uniqueness: this compound is unique due to its spiro-connected cyclopropane rings, which impart significant strain and reactivity. This makes it distinct from other cycloalkanes and spiro compounds, providing valuable insights into the behavior of strained ring systems .
Eigenschaften
IUPAC Name |
spiro[2.2]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAOIGAPPSUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166181 | |
| Record name | Spiropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-40-4 | |
| Record name | Spiro[2.2]pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



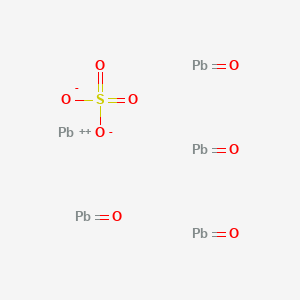
![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
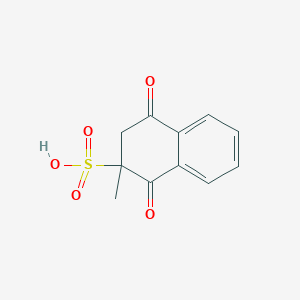
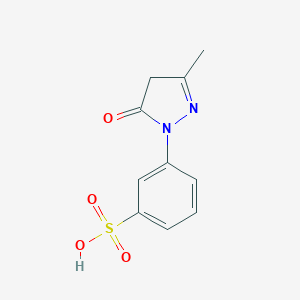

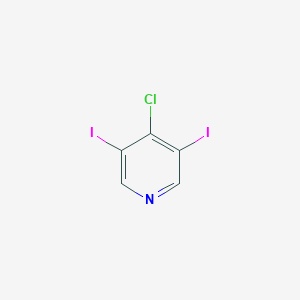
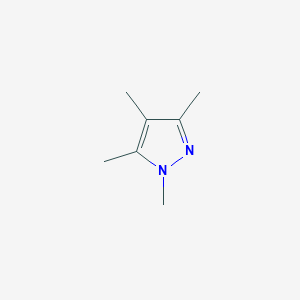
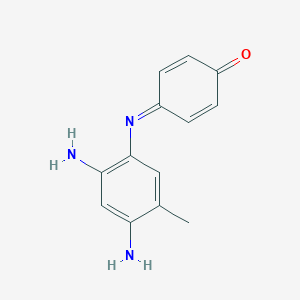
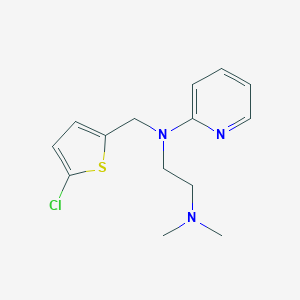
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
